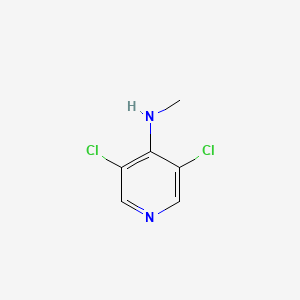

3,5-dichloro-N-methylpyridin-4-amine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Research

Halogenated pyridine derivatives are fundamental building blocks in modern organic chemistry. uni.lu The introduction of halogen atoms onto the pyridine ring serves two primary purposes: it electronically modifies the scaffold and provides a reactive handle for further functionalization. The carbon-halogen bond is a versatile platform for numerous cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig reactions), enabling the construction of complex molecular architectures. cymitquimica.com Consequently, halopyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comnih.gov

The position and number of halogen substituents profoundly influence the chemical reactivity and biological properties of the pyridine derivative. For instance, dichlorinated pyridines are common motifs in a range of functional molecules. The presence of chlorine atoms enhances properties like lipophilicity, which can be crucial for membrane permeability in biological systems, and can influence the metabolic stability of a drug candidate. biosynth.com The development of selective halogenation methods for pyridines remains an active area of research, as direct and regioselective C-H functionalization is often challenging due to the electron-deficient nature of the pyridine ring. uni.luresearchgate.net

Overview of Pyridine-4-amine Chemical Entities in Synthetic and Mechanistic Studies

The pyridine-4-amine scaffold is a privileged structure in medicinal chemistry and a subject of interest in mechanistic studies. Its derivatives are known to possess a wide array of biological activities. A prominent, closely related analogue to the title compound is 3,5-dichloropyridin-4-amine . This primary amine has been identified as a key intermediate in the synthesis of Roflumilast (B1684550), a phosphodiesterase-4 inhibitor used to treat inflammatory conditions. pharmaffiliates.com

Structural and reactivity studies of 4-aminopyridines reveal their utility. For example, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) has been determined, providing insight into the supramolecular interactions, such as hydrogen bonding and π–π stacking, that govern its solid-state properties. nih.gov These non-covalent interactions are critical for molecular recognition in biological targets. Furthermore, derivatives of 4-aminopyridine (B3432731) have been investigated for various therapeutic applications, including antimicrobial and anti-cancer activities. nih.gov

The data below for the closely-related primary amine, 3,5-dichloropyridin-4-amine, provides a baseline for understanding the physicochemical properties of this class of compounds.

Table 1: Physicochemical Properties of 3,5-Dichloropyridin-4-amine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 22889-78-7 | nih.gov |

| Molecular Formula | C₅H₄Cl₂N₂ | nih.gov |

| Molecular Weight | 163.00 g/mol | nih.gov |

| Appearance | Off-White to Pale Beige Solid | pharmaffiliates.com |

Current Research Landscape and Unaddressed Questions Regarding the Chemical Compound Class

The current research landscape for 3,5-dichloro-N-methylpyridin-4-amine (CAS Number 211571-89-0) is sparse. bldpharm.com While its existence is confirmed through chemical supplier databases, dedicated scientific studies detailing its synthesis, characterization, and reactivity are not readily found in peer-reviewed literature. This stands in contrast to its primary amine analogue, 3,5-dichloropyridin-4-amine, which has been documented as a useful synthetic intermediate. pharmaffiliates.com

This knowledge gap gives rise to several unaddressed questions:

Synthesis: What are the most efficient synthetic routes to 3,5-dichloro-N-methylpyridin-4-amine? Can it be readily prepared from its primary amine precursor via methylation, or are de novo syntheses more viable?

Physicochemical Properties: What are the specific spectroscopic (NMR, IR, MS) and crystallographic characteristics of the compound? How do its melting point, solubility, and pKa differ from its primary amine counterpart?

Biological Activity: Does the introduction of the methyl group confer any novel or enhanced biological activities? Given that many kinase inhibitors feature N-methylated amine motifs, exploring its potential in this area is a logical step.

Interdisciplinary Relevance of the Chemical Compound in Organic Synthesis and Mechanistic Biology

While direct applications of 3,5-dichloro-N-methylpyridin-4-amine have not yet been reported, its potential interdisciplinary relevance can be inferred from its structure. In organic synthesis, it could serve as a valuable building block. The N-methyl group could act as a directing group or a permanent feature in a target molecule, offering a different steric and electronic profile than the primary amine.

In mechanistic biology and medicinal chemistry, the compound is of speculative interest. The N-methylated pyridinamine moiety is present in numerous biologically active compounds, particularly kinase inhibitors used in oncology. mdpi.com The N-methyl group can form crucial hydrogen bonds, modulate solubility, and block metabolic N-dealkylation, thereby improving the pharmacokinetic profile of a drug. The dichloro-substitution pattern further modulates the electronics and lipophilicity. Therefore, 3,5-dichloro-N-methylpyridin-4-amine represents a fragment or lead compound that could be explored for its interaction with various biological targets, such as kinases or other enzymes where substituted pyridines are known to bind. The synthesis and biological evaluation of this compound and its derivatives are necessary to unlock this potential.

Table 2: Selected Halogenated Pyridine Building Blocks and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Use |

|---|---|---|---|---|

| 3-Amino-2-chloro-4-methylpyridine (B17603) | 133627-45-9 | C₆H₇ClN₂ | 142.59 | Intermediate for nevirapine (B1678648) synthesis google.comsigmaaldrich.com |

| 2-Amino-3,5-dichloro-4-methylpyridine | 31430-47-4 | C₆H₆Cl₂N₂ | 177.03 | Synthetic building block cymitquimica.comchemicalbook.com |

| 3,5-Dichloro-N-methylpyridin-2-amine | 4088-62-4 | C₆H₆Cl₂N₂ | 177.03 | Isomeric building block biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

3,5-dichloro-N-methylpyridin-4-amine |

InChI |

InChI=1S/C6H6Cl2N2/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,1H3,(H,9,10) |

InChI Key |

MXDGDGDSJQYGJK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro N Methylpyridin 4 Amine and Its Analogs

Established Synthetic Pathways to the Chemical Compound

The conventional synthesis of 3,5-dichloro-N-methylpyridin-4-amine is not a direct, single-step process but rather a sequence of reactions starting from a more readily available, highly halogenated pyridine (B92270) precursor. The key steps involve the synthesis of the precursor, followed by selective amination and subsequent alkylation.

Precursor Synthesis and Halogenation Strategies

The primary precursor for the synthesis of 3,5-dichloro-N-methylpyridin-4-amine is 4-amino-3,5-dichloropyridine (B195902) . The synthesis of this intermediate typically begins with a heavily chlorinated pyridine, such as 3,4,5-trichloropyridine (B1364703) . The halogenation strategy, therefore, is centered on the preparation of this key starting material. The synthesis of 3,4,5-trichloropyridine itself is a complex process and is often sourced commercially for laboratory-scale preparations.

Once 3,4,5-trichloropyridine is obtained, the next critical step is the selective amination at the C-4 position. This reaction takes advantage of the higher reactivity of the 4-position in the pyridine ring towards nucleophilic aromatic substitution (SNAr), which is activated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituents.

An efficient method for the synthesis of 4-amino-3,5-dihalopyridines involves the microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines. researchgate.net This method offers significant advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating methods. The reaction is typically carried out using an excess of an ammonia (B1221849) source, such as aqueous ammonia, in a suitable solvent.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 3,4,5-Trichloropyridine | Aqueous Ammonia | Dioxane | Microwave, 150 °C, 30 min | 4-Amino-3,5-dichloropyridine | High | researchgate.net |

Note: This table represents a typical reaction based on literature for analogous compounds. Specific yields can vary based on the scale and precise conditions.

Amination and Alkylation Procedures

With the precursor, 4-amino-3,5-dichloropyridine, in hand, the final step is the introduction of the methyl group onto the amino nitrogen. This N-methylation is a standard alkylation reaction. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation to form the tertiary amine, and in the case of aminopyridines, possible N-alkylation of the pyridine ring nitrogen.

A common approach to achieve mono-methylation is the reaction of 4-amino-3,5-dichloropyridine with a methylating agent in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity. The choice of the methylating agent, base, solvent, and reaction temperature are all critical parameters that need to be optimized to favor the desired mono-methylated product.

Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The base can range from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), depending on the desired reactivity.

| Starting Material | Methylating Agent | Base | Solvent | Product |

| 4-Amino-3,5-dichloropyridine | Methyl Iodide | Potassium Carbonate | DMF | 3,5-dichloro-N-methylpyridin-4-amine |

| 4-Amino-3,5-dichloropyridine | Dimethyl Sulfate | Sodium Hydroxide | Dichloromethane/Water (Phase Transfer) | 3,5-dichloro-N-methylpyridin-4-amine |

Note: This table outlines plausible, standard laboratory procedures for N-methylation. The reaction conditions would require optimization to maximize the yield of the mono-methylated product and minimize by-products.

Novel Approaches and Strategic Retrosynthetic Analyses

Chemo- and Regioselective Synthesis Techniques

The primary challenge in the synthesis of 3,5-dichloro-N-methylpyridin-4-amine is the selective mono-N-methylation of the exocyclic amino group without affecting the pyridine ring nitrogen and avoiding over-methylation. A robust chemo- and regioselective strategy involves the use of a protecting group for the amino function.

One such approach is the protection of the amino group of 4-amino-3,5-dichloropyridine with a Boc (tert-butyloxycarbonyl) group. The resulting N-Boc protected intermediate can then be N-methylated under basic conditions. The Boc group increases the acidity of the N-H proton, facilitating its removal, while also sterically and electronically discouraging methylation of the pyridine nitrogen. The final step would be the removal of the Boc group under acidic conditions to yield the desired product.

A particularly innovative technique is the use of an electrogenerated acetonitrile (B52724) anion for the N-alkylation of N-Boc-4-aminopyridine. researchgate.net This method has been shown to produce high yields under mild conditions, with the "naked" anion exhibiting high reactivity. researchgate.net

Cascade and One-Pot Reaction Sequences

While a specific cascade or one-pot reaction for the direct synthesis of 3,5-dichloro-N-methylpyridin-4-amine is not prominently described in the literature, the principles of such reactions can be applied to streamline the synthetic process. A hypothetical one-pot synthesis could involve the reaction of 3,4,5-trichloropyridine with a methylamine (B109427) source under conditions that favor selective substitution at the 4-position. However, controlling the reactivity to achieve this directly and with high selectivity would be challenging.

More realistically, a two-step, one-pot procedure could be envisioned where 3,4,5-trichloropyridine is first aminated using ammonia, and then, without isolation of the intermediate, a methylating agent and a suitable base are added to the reaction mixture to effect the N-methylation. This would require careful selection of solvents and reagents that are compatible with both reaction steps.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of 3,5-dichloro-N-methylpyridin-4-amine focuses on improving the yield and purity of the product at each step.

For the amination of 3,4,5-trichloropyridine, the use of microwave irradiation has been shown to be a significant optimization, drastically reducing reaction times from hours to minutes. researchgate.net Further optimization could involve screening different solvents and bases to maximize the yield and minimize the formation of by-products.

In the N-methylation step, several factors can be fine-tuned:

Stoichiometry: Using a slight excess of the methylating agent can drive the reaction to completion, but a large excess increases the risk of over-methylation. Careful control of the stoichiometry is therefore critical.

Base: The strength and solubility of the base can influence the reaction rate and selectivity. A weaker, heterogeneous base like potassium carbonate may offer better control than a strong, homogeneous base.

Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product and reducing the rate of undesired side reactions.

Catalysis: The use of a heterogeneous catalyst for the N-alkylation of aminopyridines has been reported in a patent. bldpharm.com Such a process, if applicable, could simplify product purification and allow for catalyst recycling, making the process more industrially viable. bldpharm.com

| Parameter | Objective | Approach |

| Yield | Maximize formation of mono-methylated product | Optimize stoichiometry of methylating agent; Screen for effective base and solvent combination. |

| Selectivity | Minimize di-methylation and ring methylation | Use of protecting groups; Control reaction temperature; Use of sterically hindered bases. |

| Process Efficiency | Reduce reaction time and simplify workup | Microwave-assisted amination; Explore one-pot procedures; Investigate heterogeneous catalysts. |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of N-methylated pyridinamines, significantly influencing reaction rates, yields, and selectivity. The solubility of reactants, particularly the starting amine and the catalyst, dictates the reaction's homogeneity and efficiency.

For the N-methylation of aminopyridines, a range of solvents can be employed, with their polarity playing a crucial role. A study on the methylation of 2,3-diaminopyridine (B105623) demonstrated that the solvent can dictate the site of methylation (ring vs. amino group). In acetonitrile, ring methylation was highly favored, whereas a mixture of 2,2,2-trifluoroethanol (B45653) and methanol (B129727) shifted the selectivity towards amino group methylation, attributed to hydrogen-bonding effects. wikipedia.org For the N-alkylation of amines, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective. The solubility of 2-aminopyridine (B139424), a related compound, was found to be highest in N-methyl-2-pyrrolidone (NMP) and DMF, increasing with temperature. wikipedia.org This suggests that similar solvents could be effective for dissolving 4-amino-3,5-dichloropyridine and facilitating its methylation.

Temperature control is critical for managing reaction kinetics and minimizing side reactions. N-methylation reactions are often conducted at elevated temperatures to overcome activation energy barriers. For instance, in the synthesis of related aminopyridines, reactions are often refluxed for several hours. wikipedia.org However, excessively high temperatures can lead to undesired byproducts or degradation of the starting materials or products. In microwave-assisted syntheses, which can rapidly heat the reaction mixture, precise temperature control is crucial for achieving high yields and purity. wikipedia.org The optimal temperature for the N-methylation of 4-amino-3,5-dichloropyridine would need to be determined empirically but would likely fall in the range of 80-150 °C for conventional heating and could be higher for microwave-assisted reactions.

Catalyst Selection and Reaction Kinetics

The selection of an appropriate catalyst is central to the efficient and selective N-methylation of 4-amino-3,5-dichloropyridine. Modern synthetic methods increasingly rely on transition-metal catalysts, which offer high activity and selectivity under milder conditions compared to traditional methods.

Catalyst Selection:

A variety of transition metals, including ruthenium (Ru), iridium (Ir), palladium (Pd), and nickel (Ni), have been shown to be effective for the N-alkylation of amines. ca.govcas.org

Ruthenium and Iridium Catalysts: Complexes of ruthenium and iridium have emerged as highly effective catalysts for the N-methylation of amines using methanol as the methylating agent, a process often referred to as "borrowing hydrogen" or "hydrogen auto-transfer." wikipedia.orgca.gov This method is considered a green chemical process as the only byproduct is water. Iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high performance for both N-monomethylation and N,N-dimethylation of primary amines. wikipedia.org

Palladium Catalysts: Palladium-based catalysts are also widely used in C-N bond formation reactions, such as the Buchwald-Hartwig amination. While more commonly used for N-arylation, palladium catalysts can also be employed for N-alkylation.

Nickel Catalysts: As a more abundant and less expensive metal, nickel-based catalysts are attractive from a green chemistry perspective. Nickel catalysts have been successfully used for the N-methylation of amines with various methylating agents. wikipedia.org

The choice of catalyst can also influence the selectivity of the reaction. For instance, by tuning the catalyst loading and solvent, the N-methylation of amines over an Ir/ZnO catalyst could be controlled to favor either dimethylation or monomethylation. wikipedia.org

Reaction Kinetics:

The kinetics of the N-methylation of 4-amino-3,5-dichloropyridine will depend on several factors, including the concentrations of the reactants, the catalyst loading, and the temperature. The reaction is typically expected to follow second-order kinetics, being first order with respect to both the amine and the methylating agent.

Kinetic studies on the N-methylation of 4-phenylpyridine (B135609) by nicotinamide (B372718) N-methyltransferase revealed that the enzyme followed Michaelis-Menten kinetics at low substrate concentrations, but exhibited substrate inhibition at higher concentrations. nist.gov While this is an enzymatic reaction, it highlights the potential for complex kinetic behavior in N-methylation processes. For transition-metal catalyzed reactions, the kinetic profile can be more intricate, often involving a catalytic cycle with multiple steps, including oxidative addition, reductive elimination, and ligand exchange. The rate-determining step can vary depending on the specific catalyst system and reaction conditions.

The rate of reaction is also significantly influenced by the electronic and steric properties of the starting amine. The presence of two electron-withdrawing chlorine atoms on the pyridine ring of 4-amino-3,5-dichloropyridine would decrease the nucleophilicity of the amino group, potentially slowing down the reaction compared to an unsubstituted aminopyridine.

Comparative Analysis of Synthetic Route Efficiencies and Green Chemistry Principles

The efficiency of different synthetic routes for 3,5-dichloro-N-methylpyridin-4-amine can be evaluated based on metrics such as yield, reaction time, and atom economy. Adherence to green chemistry principles is also a critical consideration in modern synthetic chemistry.

Traditional vs. Catalytic Methods:

Traditional methods for N-methylation often involve the use of stoichiometric amounts of hazardous and toxic reagents like methyl iodide or dimethyl sulfate, generating significant amounts of waste. In contrast, modern catalytic methods offer significantly improved efficiency and environmental profiles.

Catalytic N-Methylation with Methanol:

The use of methanol as a C1 source in catalytic N-methylation represents a particularly green and efficient approach. This "borrowing hydrogen" strategy exhibits high atom economy, with water being the only byproduct. wikipedia.org Several catalytic systems have been developed for this purpose, as summarized in the table below.

Interactive Data Table: Comparison of Catalytic Systems for N-Methylation of Amines with Methanol

| Catalyst System | Substrate Scope | Temperature (°C) | Base | Yield (%) | Reference |

| (DPEPhos)RuCl2PPh3 | Anilines | 120 | Weak base (e.g., Cs2CO3) | High | cas.org |

| Ir/ZnO | Amines | 100-130 | Additive-free | Good to excellent | wikipedia.org |

| NHC-Ir(III) Complexes | Primary Amines | 50-120 | Base-free or weak base | High | wikipedia.org |

| Ni/NiO@C | Various amines | 90 | - | Excellent | wikipedia.org |

This table presents generalized data from studies on N-methylation of various amines. Specific conditions for 4-amino-3,5-dichloropyridine would require optimization.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 4-amino-3,5-dihalopyridines, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. wikipedia.orgepa.gov This technique can be considered a green chemistry approach as it often leads to reduced energy consumption and can enable the use of less solvent.

Green Chemistry Principles:

The synthesis of 3,5-dichloro-N-methylpyridin-4-amine can be designed to align with several principles of green chemistry:

Atom Economy: Catalytic methods, particularly those utilizing the "borrowing hydrogen" strategy, maximize atom economy.

Use of Safer Solvents and Reagents: Replacing toxic methylating agents with methanol and using greener solvents improves the safety profile of the synthesis.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce energy consumption.

Catalysis: The use of recyclable heterogeneous catalysts further enhances the green credentials of the process. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro N Methylpyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3,5-dichloro-N-methylpyridin-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

¹H NMR: The proton NMR spectrum of 3,5-dichloro-N-methylpyridin-4-amine is expected to be relatively simple. The two equivalent protons on the pyridine (B92270) ring (H-2 and H-6) would appear as a single singlet, due to the symmetrical substitution pattern. The N-methyl group protons would also produce a singlet, and the N-H proton of the secondary amine would likely appear as a broad singlet, which could be confirmed by a D₂O exchange experiment.

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the different carbon environments in the molecule. The two equivalent aromatic carbons (C-2 and C-6) would produce one signal. The two chloro-substituted carbons (C-3 and C-5) would also be equivalent and show a single signal. The carbon attached to the amino group (C-4) and the N-methyl carbon would each give rise to a separate signal. The expected chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| ~8.2 | s |

| ~3.0 | s |

| ~4.5 (broad) | s |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments would be crucial for confirming the assignments made from the one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations for this molecule, as there are no vicinal protons to couple with each other. This lack of correlation would support the proposed symmetrical structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the singlet at ~8.2 ppm to the carbon signal at ~148 ppm (C-2/C-6) and the N-methyl proton singlet at ~3.0 ppm to the N-methyl carbon signal at ~31 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for establishing the connectivity of the molecule. Correlations would be expected between the H-2/H-6 protons and the C-4 and C-3/C-5 carbons. Additionally, the N-methyl protons would show correlations to the C-4 carbon. The N-H proton, if observable, might show correlations to C-4 and C-3/C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space interactions. A significant cross-peak would be expected between the N-methyl protons and the H-2/H-6 protons, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of 3,5-dichloro-N-methylpyridin-4-amine (C₆H₆Cl₂N₂). The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be readily observable in the mass spectrum, with relative peak intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl group, a chlorine atom, or hydrogen cyanide from the pyridine ring, providing further structural evidence.

| Hypothetical HRMS Data | |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Calculated Exact Mass | 175.9908 |

| Observed Exact Mass | [Data Not Available] |

| Key Fragmentation Ions | [M-CH₃]⁺, [M-Cl]⁺, [M-HCN]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the molecule and are excellent for identifying functional groups.

IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Cl stretching vibrations would also be observable.

| Hypothetical Vibrational Spectroscopy Data | |

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹) |

| IR | 3300-3500 |

| IR/Raman | 3000-3100 |

| IR/Raman | 2850-2960 |

| IR/Raman | 1400-1600 |

| IR/Raman | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore, and its absorption spectrum would be influenced by the chloro and N-methylamino substituents. The spectrum would likely show π → π* transitions characteristic of the aromatic system. The presence of the amino group as an auxochrome would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

| Hypothetical UV-Vis Spectroscopy Data | |

| Solvent | λmax (nm) |

| Methanol (B129727) or Ethanol | [Data Not Available] |

| Hypothetical X-ray Crystallography Data | |

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| Key Bond Lengths (Å) | C-C, C-N, C-Cl, N-H |

| Key Bond Angles (°) | Angles around the pyridine ring and the amino group |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro N Methylpyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

No published Density Functional Theory (DFT) studies were found that specifically report on the optimized molecular geometry, bond lengths, bond angles, or stability of 3,5-dichloro-N-methylpyridin-4-amine.

Ab Initio Methods for Electronic Properties and Reaction Pathways

There is no available research that has employed ab initio methods to investigate the electronic properties, such as ionization potential or electron affinity, or to model potential reaction pathways for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

A search for molecular dynamics (MD) simulation data yielded no results concerning the conformational analysis or the behavior of 3,5-dichloro-N-methylpyridin-4-amine in various solvents.

Prediction of Spectroscopic Parameters via Theoretical Models (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No theoretical predictions of spectroscopic data, such as NMR chemical shifts (¹H, ¹³C) or vibrational frequencies (IR, Raman), for 3,5-dichloro-N-methylpyridin-4-amine have been reported in the searched literature.

Structure-Reactivity Relationships Derived from Computational Studies

In the absence of any computational studies, no structure-reactivity relationships have been established or reported for this specific molecule.

Intermolecular Interactions and Binding Site Analysis through Molecular Docking (Theoretical)

There are no publicly accessible molecular docking studies that have theoretically investigated the intermolecular interactions or potential binding modes of 3,5-dichloro-N-methylpyridin-4-amine with any biological targets.

While computational studies are prevalent for many chemical entities, it appears that 3,5-dichloro-N-methylpyridin-4-amine has not yet been a subject of such detailed theoretical investigation, or at least, the results of any such studies are not available in the public domain. Research on closely related compounds, such as 4-amino-3,5-dichloropyridine (B195902), has been conducted, but these findings cannot be directly extrapolated to the N-methylated derivative as per the strict constraints of this report.

Chemical Reactivity and Transformation Studies of 3,5 Dichloro N Methylpyridin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further intensified in 3,5-dichloro-N-methylpyridin-4-amine by the presence of two strongly electron-withdrawing chlorine atoms. The amino group at the 4-position is an activating group; however, its effect is counteracted by the two flanking chloro groups.

Electrophilic attack on the pyridine ring is generally disfavored. When such reactions do occur, they typically require harsh conditions, and the substitution pattern is influenced by the existing substituents. For pyridine itself, electrophilic substitution, when forced, tends to occur at the 3-position. In the case of 3,5-dichloro-N-methylpyridin-4-amine, the C-2 and C-6 positions are the most likely sites for electrophilic attack, as they are ortho and para to the activating amino group. However, the significant deactivation of the ring makes these reactions challenging. For instance, nitration of substituted pyridines often requires fuming nitric and sulfuric acids at elevated temperatures to proceed. chemicalbook.com

Nucleophilic Displacement Reactions Involving Halogen and Amine Groups

Substitution of Chlorine Atoms

The chlorine atoms at the 3 and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNA r). The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. In many cases, substitution at the 4-position of dichloropyridine derivatives is favored. researchgate.net

Studies on related dichloropyridine compounds have shown that reactions with various nucleophiles, such as anilines, benzylamines, and aliphatic amines, proceed to give monosubstituted or disubstituted products. researchgate.net For example, the reaction of 2,4-dichloroquinazoline (B46505) with amine nucleophiles consistently results in regioselective substitution at the 4-position. researchgate.net In the context of 3,5-dichloro-N-methylpyridin-4-amine, the chlorine atoms could potentially be displaced by a variety of nucleophiles, including alkoxides, thiolates, and other amines, to generate a library of substituted pyridine derivatives.

Reactions of the N-Methylamino Moiety

The N-methylamino group at the 4-position can undergo a range of chemical transformations. It can be acylated, alkylated, or participate in condensation reactions. For instance, the amino group of 4-aminopyridine (B3432731) and its derivatives can react with reagents like 4-iodobenzoyl chloride to form amide derivatives. calpaclab.com This type of derivatization is useful for introducing new functional groups and for structure-activity relationship studies.

Furthermore, the nitrogen of the N-methylamino group can be further alkylated or functionalized. The reactivity of this group allows for the synthesis of a diverse set of compounds with modified properties.

Oxidation and Reduction Chemistry of the Chemical Compound

The oxidation of the pyridine nitrogen in 3,5-dichloro-N-methylpyridin-4-amine can be achieved using various oxidizing agents. Maleic anhydride (B1165640) derivatives in the presence of hydrogen peroxide have been shown to be effective catalysts for the N-oxidation of a range of pyridine substrates. nih.govbldpharm.com The resulting N-oxides are valuable intermediates for further functionalization.

Reduction of the pyridine ring to a piperidine (B6355638) ring is also a possible transformation. While pyridine rings are generally resistant to reduction under mild conditions, reagents like samarium diiodide in the presence of water have been shown to effectively reduce pyridine and its derivatives to piperidines at room temperature. nih.gov However, in the case of halogenated pyridines, reductive dehalogenation can be a competing reaction. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another common method for the reduction of pyridine rings, although it may also lead to the removal of the chlorine substituents.

Metal-Catalyzed Coupling Reactions Utilizing the Halogen Substituents (e.g., Suzuki, Heck, Negishi, Buchwald-Hartwig)

The chlorine atoms on the pyridine ring serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules from simple precursors.

Suzuki Coupling: This palladium-catalyzed reaction couples the dichloropyridine with an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to form biaryl structures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene.

Negishi Coupling: This reaction utilizes an organozinc reagent in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl halide with an amine. This is a versatile method for the synthesis of a wide range of substituted amines.

The following table summarizes representative conditions for these coupling reactions with similar substrates:

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | Arylboronic acids |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkenes |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | - | THF, DMF | Organozinc reagents |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary amines |

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration in Chemical and Biological Systems (Non-Clinical Focus)

The versatile reactivity of 3,5-dichloro-N-methylpyridin-4-amine makes it a valuable scaffold for generating compound libraries for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can investigate how these changes affect its chemical and biological properties.

Modification of the Pyridine Ring:

Substitution at C-3 and C-5: The chlorine atoms can be replaced with a variety of functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of different aryl, alkyl, alkoxy, and amino groups to probe the steric and electronic requirements for a desired activity. calpaclab.com

Modification of the N-Methylamino Group:

Acylation: Reaction with various carboxylic acids or their derivatives can produce a series of amides.

Alkylation: Further alkylation of the nitrogen atom can introduce different alkyl or aryl groups.

Schiff Base Formation: Condensation with aldehydes or ketones can yield imine derivatives. calpaclab.com

These derivatization strategies have been successfully applied to other 4-aminopyridine derivatives to develop compounds with a range of biological activities. calpaclab.com For example, SAR studies on 4-aminopyridine-based amides have led to the identification of potent enzyme inhibitors.

The following table illustrates potential derivatization strategies for SAR studies:

| Position of Derivatization | Reaction Type | Potential Reagents | Resulting Functional Group |

| C-3, C-5 | Suzuki Coupling | Arylboronic acids | Aryl |

| C-3, C-5 | Buchwald-Hartwig Amination | Various amines | Substituted amino |

| N-Methylamino | Acylation | Acid chlorides, Anhydrides | Amide |

| N-Methylamino | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Substituted amine |

Mechanistic Biological Activity Investigations of 3,5 Dichloro N Methylpyridin 4 Amine and Its Derivatives

In Vitro Receptor Binding and Enzyme Inhibition Studies in Recombinant Systems

The initial characterization of the biological activity of a compound and its derivatives often involves assessing their ability to bind to specific protein targets, such as receptors and enzymes, in controlled in vitro environments using recombinant protein systems.

Assessment of Ligand-Target Interactions

The affinity of a ligand for its biological target is a critical determinant of its potency and potential therapeutic utility. For pyridine (B92270) derivatives, a range of receptor interactions has been explored. For instance, certain aminopyridine derivatives have been shown to exhibit significant binding affinity for adenosine (B11128) receptors (ARs) and sigma receptors (σRs).

Studies on a series of amino-3,5-dicyanopyridine derivatives revealed high affinity for the A1 adenosine receptor. springernature.com For example, compound 6c in one study, a 2-amino-3,5-dicyanopyridine derivative, displayed a remarkable binding affinity (Ki) of 0.076 nM for the rat A1 adenosine receptor. springernature.com The nature of the substituents on the pyridine ring and its appended groups significantly influences the binding affinity. For example, replacing a 4-methoxyphenyl (B3050149) group with a 3-methoxyphenyl (B12655295) group at a specific position generally led to an increased affinity for the A1 AR. springernature.com

In another study, polyfunctionalized 2-aminopyridine-3,5-dicarbonitriles were investigated for their affinity towards sigma receptors. rsc.org One derivative, compound 5 , which features a more complex structure, demonstrated a high affinity for the human σ1 receptor with a Ki of 1.45 nM and exhibited high selectivity over the σ2 receptor subtype. rsc.org These findings highlight the potential of the aminopyridine scaffold to generate potent and selective receptor ligands.

Table 1: Receptor Binding Affinities of Selected Aminopyridine Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Amino-3,5-dicyanopyridine derivative (6c) | Rat A1 Adenosine Receptor | 0.076 nM | springernature.com |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human σ1 Receptor | 1.45 nM | rsc.org |

Determination of Inhibition Constants

Beyond receptor binding, the ability of a compound to inhibit the activity of enzymes is a key aspect of its biological profile. Various pyridine and chloropyridine derivatives have been evaluated as inhibitors of different enzymes, particularly kinases and metabolic enzymes.

For example, a series of chloropyrimidine derivatives, which share structural similarities with dichloropyridines, were identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1). nih.gov These compounds act via a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue in the enzyme's active site. nih.gov While specific Ki values were not detailed in the same manner as for receptor binding, the half-maximal inhibitory concentrations (IC50) provide a measure of their inhibitory potency.

In a different context, aminopyridine-containing thiourea (B124793) derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme, with IC50 values in the micromolar range. rsc.org Furthermore, studies on chloropyrimidine derivatives have demonstrated inhibitory effects on enzymes like glutathione (B108866) S-transferase (GST) and glutathione reductase (GR). journalagent.comjuniperpublishers.com For instance, 4-amino-2-chloropyrimidine (B189420) showed a significant inhibitory effect on GST, with a calculated Ki value of 0.047 ± 0.0015 µM, acting as a non-competitive inhibitor. journalagent.com Similarly, 4-amino-2,6-dichloropyrimidine (B161716) was found to be an effective inhibitor of GR with a Ki of 0.979 μM. juniperpublishers.com

Table 2: Enzyme Inhibition Data for Selected Pyridine and Pyrimidine Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibition Constant (Ki) / IC50 | Type of Inhibition | Reference |

|---|---|---|---|---|

| Chloropyrimidine derivatives | MSK1 CTKD | - (Potent covalent inhibitors) | Covalent | nih.gov |

| Aminopyridine thiourea derivatives | α-glucosidase | 24.62 ± 0.94 to 142.18 ± 2.63 μM (IC50) | Non-competitive | rsc.org |

| 4-amino-2-chloropyrimidine | Glutathione S-transferase (GST) | 0.047 ± 0.0015 µM | Non-competitive | journalagent.com |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 μM | - | juniperpublishers.com |

Cellular Pathway Modulation and Signaling Cascade Analysis (Non-Human Cell Lines)

Understanding how a compound affects cellular pathways and signaling cascades is essential to elucidating its mechanism of action. This is often investigated in non-human cell lines or model organisms.

Investigation of Intracellular Mechanisms

The discovery of aminopyridine-containing spiro derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutants highlights a key intracellular pathway that can be targeted by this class of compounds. tandfonline.com These inhibitors were shown to have potent activity against both wild-type EGFR and ERBB2, indicating their potential to interfere with growth factor signaling pathways that are often dysregulated in cancer. tandfonline.com

Phenotypic Screening in Model Organisms (e.g., Yeast, Bacteria, Nematodes)

Phenotypic screening in model organisms is a powerful approach to identify compounds with specific biological activities without prior knowledge of their molecular targets. gardp.org This strategy directly assesses the effects of compounds on the growth or survival of organisms like yeast and bacteria.

Several studies have evaluated the antimicrobial and antifungal activities of various pyridine derivatives. mdpi.com In one study, newly synthesized 2-aminopyridine (B139424) derivatives were assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Another investigation focused on the antifungal activity of pyridine derivatives against Candida albicans and other yeast strains. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these screens, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

For example, a study on pyridine derivatives against E. coli strains determined the MIC and minimum bactericidal concentration (MBC) for a series of compounds. nih.gov Such screens can reveal broad-spectrum or selective antimicrobial activity, providing a starting point for further mechanistic studies. Yeast-based phenotypic screens are also valuable, as yeast is a eukaryotic organism that shares many fundamental cellular processes with humans, making it a useful model for identifying compounds that target conserved pathways. nih.gov

Table 3: Representative Phenotypic Screening Data for Pyridine Derivatives

| Organism | Assay Type | Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| Escherichia coli | Antibacterial Susceptibility Testing | 2-aminopyridine derivatives | Inhibition of bacterial growth (MIC determination) | nih.gov |

| Candida albicans | Antifungal Susceptibility Testing | Pyridine derivatives | Inhibition of fungal growth | nih.gov |

| Saccharomyces cerevisiae | Growth Inhibition Assay | Imidazo-pyridine compounds | Antifungal activity | journalagent.com |

Target Identification and Validation Methodologies in Preclinical Models (e.g., Proteomics, Chemoproteomics)

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. Chemical proteomics has emerged as a powerful set of techniques for target deconvolution. evotec.comnih.gov These methods aim to identify the proteins that a small molecule interacts with in a complex biological sample, such as a cell lysate or even in living cells. evotec.com

A common strategy in chemical proteomics involves the synthesis of a chemical probe derived from the bioactive compound. nih.gov This probe is typically modified with a reactive group and an affinity tag (like biotin). The probe is incubated with the proteome, and the target proteins that covalently bind to or have a high affinity for the probe are then enriched and identified using mass spectrometry. researchgate.net

For example, chemoproteomic approaches have been successfully used to identify the cellular targets of covalent kinase inhibitors. nih.gov In such studies, an alkyne-derivatized probe of the inhibitor is used to treat cells. The cellular targets that become covalently modified with the alkyne tag are then "clicked" to a biotin-azide reporter tag, allowing for their affinity purification and subsequent identification by mass spectrometry. nih.gov This approach has been used to profile the targets of clinical kinase inhibitors and has revealed both expected on-targets and unexpected off-targets. acs.orgnih.gov

Another powerful technique is quantitative proteomics, which can be used to assess the binding affinity of a compound to its targets in a competitive manner. springernature.comacs.org In these experiments, cell lysates are incubated with immobilized kinase inhibitors in the presence of varying concentrations of the free drug. The displacement of proteins from the affinity matrix by the free drug is quantified by mass spectrometry, allowing for the determination of binding affinities for hundreds to thousands of kinases simultaneously. springernature.comacs.org

While these advanced proteomics methodologies have not been specifically applied to 3,5-dichloro-N-methylpyridin-4-amine in the reviewed literature, they represent the state-of-the-art approach for elucidating its molecular targets and understanding its polypharmacology.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (Mechanistic and Preclinical Perspective)

The structure-activity relationship (SAR) of 3,5-dichloro-N-methylpyridin-4-amine and its derivatives is intrinsically linked to their activity as inhibitors of phosphodiesterase 4 (PDE4). The core 3,5-dichloropyridine (B137275) moiety is a well-validated and critical fragment for achieving potent PDE4 inhibitory activity. nih.govmdpi.com This can be observed in the structure of roflumilast (B1684550), a potent and selective PDE4 inhibitor, which features a 3,5-dichloropyridin-4-yl group as a key component of its pharmacophore.

The biological activity of this class of compounds is significantly influenced by the substitutions on the 4-amino group of the dichloropyridine ring. While direct SAR data for 3,5-dichloro-N-methylpyridin-4-amine is not extensively available in public literature, inferences can be drawn from the analysis of roflumilast and its primary active metabolite, roflumilast N-oxide.

Roflumilast itself features a more complex substituent at the 4-position, an amide linkage to a substituted benzoyl group. Its major metabolite, 4-amino-3,5-dichloropyridine (B195902), is formed in vivo. Another key metabolite, roflumilast N-oxide, where the pyridine nitrogen is oxidized, demonstrates that modifications to the pyridine ring also impact activity. Roflumilast N-oxide is only two- to threefold less potent than roflumilast in terms of PDE4 inhibition, indicating that the N-oxide modification is well-tolerated and retains significant biological activity. nih.gov This metabolite is estimated to contribute to approximately 90% of the total PDE4 inhibitory activity of roflumilast in vivo. nih.gov

The N-methylation of the 4-amino group, as in 3,5-dichloro-N-methylpyridin-4-amine, represents another structural modification. While specific inhibitory concentrations for this particular compound are not readily found in comparative studies, general principles of medicinal chemistry suggest that N-alkylation can influence factors such as lipophilicity, metabolic stability, and binding interactions within the enzyme's active site. The impact of this specific modification on PDE4 inhibition would require direct experimental comparison with the parent amine and other derivatives.

The table below presents the inhibitory potencies of roflumilast and its N-oxide metabolite against PDE4, highlighting the high affinity of these compounds for their molecular target.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Roflumilast | PDE4 | 0.8 | mdpi.com |

| Roflumilast N-oxide | PDE4 | 2.0 | nih.gov |

| SCH 351591 (featuring 3,5-dichloropyridine moiety) | PDE4 | 58 | nih.gov |

| SCH 365351 (metabolite of SCH 351591) | PDE4 | 20 | nih.gov |

Molecular Mechanisms of Action in Defined Biological Systems (e.g., Specific Enzyme Systems, Receptor Subtypes)

The primary molecular mechanism of action for 3,5-dichloro-N-methylpyridin-4-amine and its structurally related derivatives is the selective inhibition of phosphodiesterase 4 (PDE4). mdpi.comnih.gov PDE4 is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger. nih.gov By inhibiting PDE4, these compounds prevent the breakdown of cAMP, leading to its intracellular accumulation.

The elevated levels of cAMP activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. nih.gov This cascade of events results in a broad range of anti-inflammatory effects. For instance, increased cAMP levels are known to suppress the function of various inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells, by inhibiting the release of pro-inflammatory mediators such as cytokines and chemokines. nih.gov

Structural and molecular modeling studies of roflumilast bound to PDE4 have provided insights into the specific interactions that drive its inhibitory activity. The 3,5-dichloropyridine ring plays a crucial role in binding to the catalytic domain of the enzyme. mdpi.commdpi.com The positioning of roflumilast within the active sites of PDE4B and PDE4D is nearly identical, which is consistent with its high affinity for these subtypes. mdpi.com The catechol-ether portion of roflumilast is reported to interact with the hydrophobic Q1 and Q2 pockets within the PDE4 active site. mdpi.com

Roflumilast and its N-oxide metabolite are highly selective for PDE4 over other PDE families (PDE1, 2, 3, 5, and 7). nih.gov Within the PDE4 family, which comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), roflumilast predominantly inhibits PDE4B and PDE4D. mdpi.com This subtype selectivity may contribute to its therapeutic profile.

The table below summarizes the inhibitory activity of roflumilast against different PDE4 subtypes, demonstrating its potent and selective mechanism of action.

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

|---|---|---|---|

| Roflumilast | PDE4B | 0.84 | mdpi.com |

| PDE4D | 0.68 | mdpi.com |

Applications of 3,5 Dichloro N Methylpyridin 4 Amine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs

The substituted pyridine (B92270) core of 3,5-dichloro-N-methylpyridin-4-amine serves as a key precursor for the assembly of fused heterocyclic systems and analogs of naturally occurring molecules. The chlorine atoms can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, while the N-methylamino group can be involved in cyclization reactions.

Halogenated and π-depleted heteroaromatics, including pyridine derivatives, are significant intermediates in modern organic chemistry, often serving as precursors for pharmacologically active compounds. researchgate.net The strategic placement of chloro- and amino- groups is a common feature in intermediates used for synthesizing complex drugs. For instance, the related compound 3-amino-2-chloro-4-methylpyridine (B17603) is a crucial intermediate in the synthesis of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. google.comgoogle.com This highlights the utility of chloromethylpyridines in constructing complex dipyrido[3,2-b:2',3'-e] google.combldpharm.comdiazepinone scaffolds. google.com

While direct synthesis of natural products using 3,5-dichloro-N-methylpyridin-4-amine is not extensively documented, its structural motifs are present in various bioactive molecules. The synthesis of analogs of natural products often relies on versatile building blocks that allow for the systematic modification of a core structure to explore structure-activity relationships. The dichloro- and N-methylamino- substitution pattern allows for such modifications, enabling the creation of novel heterocyclic systems that mimic the spatial and electronic properties of natural products. For example, the synthesis of novel triazinoquinazolinones and related fused heterocycles has been achieved starting from substituted amino compounds, demonstrating a general strategy where aminopyridines could be employed. nih.gov

| Intermediate | Target Heterocyclic Scaffold/Drug | Synthetic Utility | Reference |

|---|---|---|---|

| 3-Amino-2-chloro-4-methylpyridine | Nevirapine (a dipyridodiazepinone) | Key building block for a fused seven-membered heterocyclic ring system. | google.comgoogle.com |

| Halogenated Pyridine Derivatives | General Pharmacologically Active Compounds | Precursors for a wide range of complex molecules and artificial receptors for molecular recognition. | researchgate.net |

| 4,7-Dichloroquinoline | Functionalized 4-amino-quinoline compounds | Affordable chemical intermediate for numerous bioactive molecules. | mdpi.com |

Role in the Preparation of Advanced Materials and Functional Molecules (e.g., Ligands for Catalysis, Fluorescent Probes)

The unique electronic and structural properties of 3,5-dichloro-N-methylpyridin-4-amine make it a candidate for incorporation into advanced materials and functional molecules. Pyridine-based structures are integral to many functional materials due to their coordination capabilities and electronic characteristics.

Ligands for Catalysis: Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ring can be tuned by substituents. The two chlorine atoms on 3,5-dichloro-N-methylpyridin-4-amine act as electron-withdrawing groups, which can influence the catalytic activity of a coordinated metal. Furthermore, the chlorine atoms can be substituted to introduce other coordinating groups, allowing for the synthesis of multidentate ligands. For example, tripodal amine ligands derived from pyrrole (B145914) have been used to create group 4 metal complexes for catalysis. researchgate.net A similar strategy could be envisioned for pyridine-based ligands.

Fluorescent Probes: Aminopyridines are known to exhibit fluorescence, and their derivatives are investigated as potential fluorescent probes. mdpi.com The fluorescence properties are sensitive to the substitution pattern on the pyridine ring. The development of reaction-based fluorescent probes is a significant area of research for detecting biologically important molecules. researchgate.net For instance, a fluorescent probe for methylamine (B109427) has been developed using an 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline scaffold. rsc.org The N-methylamino group of 3,5-dichloro-N-methylpyridin-4-amine could serve as a reactive site for conjugation to other molecules, while the dichloropyridine core could be part of a fluorophore system. The development of BODIPY-based fluorescent probes for amino acid identification further illustrates the potential for amine-reactive dyes in creating advanced sensing tools. biorxiv.org

Integration into Multi-Step Organic Synthesis Strategies for Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The process relies on robust and versatile multi-step synthetic sequences that allow for the creation of a large number of structurally diverse compounds from a common intermediate. 3,5-dichloro-N-methylpyridin-4-amine is well-suited for this purpose due to its multiple, orthogonally reactive sites.

The chlorine atoms can be sequentially or simultaneously substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with a wide range of partners, including boronic acids, amines, and alkynes. This allows for the introduction of diverse substituents at the 3- and 5-positions of the pyridine ring. The secondary N-methylamino group can be acylated, alkylated, or used as a nucleophile in other bond-forming reactions.

This multi-faceted reactivity allows for a divergent synthetic approach, where a single starting material can be used to generate a large library of analogs. For example, a library of pyridine derivatives bearing different substituents at the 3, 4, and 5 positions could be rapidly assembled. Such strategies are crucial for exploring the structure-activity relationship of a new chemical series. The synthesis of substituted meta-hetarylanilines via three-component reactions demonstrates the power of building block approaches to generate libraries of complex molecules. nih.gov

Development of Novel Reagents and Catalysts from Pyridine Derivatives

Substituted pyridines can be precursors to novel reagents and organocatalysts. The N-methylamino group in 3,5-dichloro-N-methylpyridin-4-amine can be part of a chiral auxiliary or a basic site in an organocatalyst. The pyridine nitrogen itself is basic and can be quaternized to form pyridinium (B92312) salts, which have applications as ionic liquids or phase-transfer catalysts.

The development of catalysts based on heterocyclic scaffolds is an active area of research. For instance, copper, cobalt, nickel, and manganese complexes with carboximidate ligands derived from 5-amino-2-cyanopyridine have been synthesized and shown to be effective catalysts in the Henry reaction. nih.gov The structural features of 3,5-dichloro-N-methylpyridin-4-amine make it an attractive starting point for the synthesis of new ligand systems for transition metal catalysis. The electron-withdrawing chlorine atoms can enhance the Lewis acidity of a coordinated metal center, potentially leading to novel catalytic activity.

Future Research Directions and Emerging Opportunities for 3,5 Dichloro N Methylpyridin 4 Amine

Exploration of Underexplored Reactivity Pathways and Synthetic Transformations

The reactivity of 3,5-dichloro-N-methylpyridin-4-amine is largely governed by the electronic properties of the pyridine (B92270) ring, the directing effects of the amino group, and the presence of two chlorine atoms. While classical nucleophilic aromatic substitution (SNAr) reactions are anticipated at the chloro-positions, a vast landscape of modern synthetic transformations remains to be explored.

Future research should focus on transition metal-catalyzed cross-coupling reactions. The chlorine atoms at the 3 and 5 positions are prime handles for reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. A systematic investigation of various catalysts, ligands, and reaction conditions would enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This would generate a library of novel derivatives with diverse electronic and steric properties.

Another promising area is C-H activation. rsc.orgrsc.orgnih.gov While the pyridine ring is electron-deficient, the development of advanced catalytic systems could enable the direct functionalization of the C-H bond at the 2- and 6-positions. This would offer a more atom-economical approach to diversification compared to traditional cross-coupling methods.

Furthermore, the influence of the N-methyl group on the reactivity of the amino functionality warrants investigation. While it is a secondary amine, its reactivity towards various electrophiles could be modulated compared to the primary amine of ADCP. Exploring reactions such as acylation, sulfonylation, and reductive amination could yield a range of functionalized products.

Finally, the application of photoredox catalysis presents an exciting, underexplored avenue. whiterose.ac.uk Visible-light-mediated reactions could unlock novel transformations that are not accessible through traditional thermal methods, potentially enabling unique functionalization patterns under mild conditions.

Table 1: Potential Reactivity Pathways for Exploration

| Reaction Type | Potential Reaction Site(s) | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki Coupling | C3, C5 | Pd catalysts, boronic acids/esters | Aryl/heteroaryl substituted derivatives |

| Sonogashira Coupling | C3, C5 | Pd/Cu catalysts, terminal alkynes | Alkynyl substituted derivatives |

| Buchwald-Hartwig Amination | C3, C5 | Pd catalysts, amines | Di- or tri-amino pyridine derivatives |

| C-H Activation | C2, C6 | Transition metal catalysts (e.g., Ru, Rh, Ir) | Direct functionalization with various groups |

| Photoredox Catalysis | Pyridine Ring | Photosensitizers, radical precursors | Novel functionalization patterns |

Integration with Flow Chemistry and Automated Synthesis Technologies for High-Throughput Production

The synthesis of derivatives of 3,5-dichloro-N-methylpyridin-4-amine is well-suited for modern high-throughput technologies such as flow chemistry and automated synthesis. nih.govnih.govphysicsworld.com These approaches offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate large libraries of compounds.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, would be particularly beneficial for optimizing reaction conditions for the cross-coupling and C-H activation reactions mentioned previously. elveflow.comnih.govufluidix.com The precise control over temperature, pressure, and reaction time in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation. Furthermore, the scalability of flow synthesis would be advantageous for the production of promising derivatives on a larger scale.

Automated synthesis platforms can be employed to systematically explore a wide range of reaction parameters and starting materials. nih.govnih.gov By combining robotic liquid handling with parallel reactors, it would be possible to rapidly screen different catalysts, ligands, bases, and solvents to identify the optimal conditions for various transformations of 3,5-dichloro-N-methylpyridin-4-amine. This high-throughput approach would accelerate the discovery of novel derivatives with desired properties. The generation of compound libraries through these automated methods is a powerful tool for drug discovery and materials science. whiterose.ac.uk

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages | Applicability to 3,5-dichloro-N-methylpyridin-4-amine |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, better heat and mass transfer. | Optimization of cross-coupling and C-H activation reactions; safer handling of potentially hazardous reagents. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, systematic exploration of chemical space. | Efficient discovery of novel derivatives for biological screening and materials development. |

Application in Supramolecular Chemistry and Self-Assembly Systems

The structural features of 3,5-dichloro-N-methylpyridin-4-amine make it an intriguing building block for supramolecular chemistry and the design of self-assembling systems. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination. The N-H group of the parent ADCP is a hydrogen bond donor, and while the N-methyl derivative lacks this, the amino nitrogen can still participate in hydrogen bonding. pharmaffiliates.com The chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering.

Future research could explore the co-crystallization of 3,5-dichloro-N-methylpyridin-4-amine with various hydrogen bond donors and acceptors to form well-defined supramolecular architectures. The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions could lead to the formation of novel crystalline materials with interesting properties, such as specific host-guest recognition or solid-state fluorescence.

The ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) and coordination polymers. By designing appropriate organic linkers derived from 3,5-dichloro-N-methylpyridin-4-amine, it may be possible to create porous materials with potential applications in gas storage, separation, and catalysis.

Furthermore, the self-assembly of amphiphilic derivatives of 3,5-dichloro-N-methylpyridin-4-amine in solution could lead to the formation of micelles, vesicles, or other nanostructures. These self-assembled systems could find applications in drug delivery or as templates for the synthesis of nanomaterials. The self-assembly of 4-aminopyridine (B3432731) on surfaces has been shown to induce nucleation for the growth of thin films, suggesting that derivatives of 3,5-dichloro-N-methylpyridin-4-amine could be explored for similar applications in materials science. nih.govnih.gov

Advanced Computational Design for Novel Derivative Synthesis with Targeted Chemical Properties

Computational chemistry offers a powerful tool for guiding the synthesis of novel derivatives of 3,5-dichloro-N-methylpyridin-4-amine with specific, targeted chemical properties. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the parent molecule and its derivatives. This can help in understanding the regioselectivity of chemical reactions and in designing catalysts for specific transformations.

In silico screening of virtual libraries of derivatives can be performed to identify candidates with desired properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their calculated molecular descriptors. This approach can prioritize the synthesis of compounds with a higher probability of being active, thus saving time and resources.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of 3,5-dichloro-N-methylpyridin-4-amine derivatives with specific biological targets, such as enzymes or receptors. rsc.orgresearchgate.net This information is invaluable for the rational design of new drug candidates.

Furthermore, computational methods can be used to design molecules with specific photophysical properties, such as absorption and emission wavelengths, for applications in imaging and sensing. By systematically modifying the structure of 3,5-dichloro-N-methylpyridin-4-amine in silico and calculating the resulting properties, it is possible to identify promising candidates for synthesis and experimental validation.

Table 3: Computational Approaches for Derivative Design

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | Understanding of reaction mechanisms and regioselectivity; prediction of NMR and UV-Vis spectra. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Prioritization of synthetic targets for drug discovery. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational design of enzyme inhibitors or receptor ligands. |

| Time-Dependent DFT (TD-DFT) | Prediction of excited state properties and photophysical behavior. | Design of fluorescent probes and imaging agents. |

Potential for Derivatization Towards Specific Non-Clinical Biological Probes and Chemical Tools

The 3,5-dichloro-N-methylpyridin-4-amine scaffold can be derivatized to create a variety of chemical probes and tools for non-clinical biological research. The versatility of the pyridine core allows for the introduction of various functional groups, including fluorophores, affinity tags, and photoreactive groups.

One promising direction is the development of fluorescent probes. By attaching a fluorophore to the pyridine ring through one of the synthetic methods described earlier, it may be possible to create probes that change their fluorescence properties upon binding to a specific biological target or in response to changes in the local environment. mdpi.commdpi.com The development of fluorogenic probes, which are non-fluorescent until they react with their target, is a particularly attractive strategy for reducing background signal in biological imaging experiments.

Affinity-based probes can be created by attaching a molecule with high affinity for a specific protein, such as biotin, to the 3,5-dichloro-N-methylpyridin-4-amine scaffold. biosynth.commdpi.com Such probes can be used to identify and isolate binding partners of a drug candidate or to study protein-protein interactions.

Furthermore, the introduction of photoreactive groups, such as azides or diazirines, could lead to the development of photoaffinity labels. These tools can be used to covalently label binding partners upon photoirradiation, providing a powerful method for identifying the molecular targets of bioactive compounds. The synthesis of radiolabeled derivatives, for example with fluorine-18, could also be explored for applications in positron emission tomography (PET) imaging research. rsc.orgbiorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.